beta-D-Galactopyranoside, 1-methylethyl 1-thio-

Description

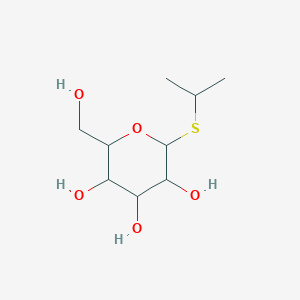

β-D-Galactopyranoside, 1-methylethyl 1-thio- (commonly known as Isopropyl β-D-1-thiogalactopyranoside, IPTG) is a synthetic thiogalactoside derivative widely used in molecular biology to induce the expression of genes under the control of the lac operon . Its structure consists of a β-D-galactopyranose moiety linked to an isopropyl group via a thioether bond. Key properties include:

- Molecular Formula: C₉H₁₈O₅S

- Molecular Weight: 238.3 g/mol

- CAS Registry Number: 367-93-1

- Physical Form: Crystalline solid, typically stored at -20°C for stability .

IPTG acts as a gratuitous inducer by binding to the lac repressor protein, derepressing the operon without being metabolized. Its non-hydrolyzable thioglycosidic bond enhances stability compared to natural galactosides .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859354 | |

| Record name | Propan-2-yl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation and Thiolation

The original method involves pentaacetylgalactose and isopropyl mercaptan under Lewis acid catalysis (e.g., boron trifluoride). Key steps include:

-

Acetylation : Galactose is fully acetylated using acetic anhydride.

-

Thiolation : Isopropyl mercaptan reacts with the acetylated galactose to form a thioether bond.

-

Deprotection : Acetyl groups are removed via alkaline hydrolysis.

Limitations :

Bromination and Sulfide Coupling

An alternative approach employs 3-azido-galactosyl bromides and thiouronium salts :

-

Bromination : A 3-azido-galactoside is converted to a bromide.

-

Sulfide Formation : In situ generation of a thiol from a thiouronium salt reacts with the bromide to form a disulfide intermediate.

-

Aminolysis : Removal of acetyl groups yields IPTG.

Advantages :

Optimized Industrial-Scale Methods

Sodium Metabisulfite-Mediated Thiolation

A high-yield method replaces isopropyl mercaptan with S-tetraacetylgalactose isothiourea fluoride salt :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Na₂S₂O₅, CH₂Cl₂, H₂O, reflux | 97% | |

| 2 | K₂CO₃, (CH₃)₂CHBr, acetone, RT | 96% | |

| 3 | NaOCH₃, CH₃OH, pH 9 | 98% |

Key Innovations :

Acetic Anhydride-AlCl₃ Activation

A simplified two-step process uses acetic anhydride and AlCl₃ :

-

Acetylation : Galactose reacts with excess acetic anhydride.

-

Thiolation : Isopropyl mercaptan is added to the acetylated product.

-

Deprotection : Methanolysis with NaOCH₃.

Yields :

Alternative Approaches

C-Glycoside Analogues

Recent studies explore C-glycoside mimetics (e.g., 1-β-D-galactopyranosyl-2-methylpropane) to improve stability and reduce proteolysis during protein expression.

| Compound | Induction Efficiency | Proteolysis Reduction | Reference |

|---|---|---|---|

| IPTG | High | Moderate | |

| C-Glycoside | Moderate | Significant |

Mechanistic Insights :

Waste Management

-

Byproducts : Acetone and dichloromethane require controlled disposal.

-

Regulatory Compliance : Adherence to EPA TSCA and New Zealand EPA standards.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Safety |

|---|---|---|---|---|

| Traditional | Acetylation → Thiolation | 60–70 | Low | Poor |

| Sodium Metabisulfite | Thiolation → Glycosylation | 97–98 | High | Good |

| Acetic Anhydride-AlCl₃ | Acetylation → Thiolation | 74 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: Isopropyl-a-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. It is known to react with different reagents under specific conditions to form various products .

Common Reagents and Conditions: Common reagents used in the reactions of Isopropyl-a-D-thiomannopyranoside include acetic anhydride, potassium acetate, and isopropyl mercaptan . The reactions are typically carried out at elevated temperatures and require careful control of pH and other reaction conditions .

Major Products Formed: The major products formed from the reactions of Isopropyl-a-D-thiomannopyranoside depend on the specific reagents and conditions used. the primary product is often a crystalline solid that can be further purified and used in various applications .

Scientific Research Applications

Induction of β-Galactosidase

One of the primary uses of Beta-D-Galactopyranoside, 1-methylethyl 1-thio- is as an inducer of β-galactosidase in Escherichia coli systems. It mimics allolactose, binding to the lac repressor protein and facilitating the transcription of downstream genes in the lac operon. This mechanism allows for controlled protein expression in recombinant DNA technology, making it invaluable for studying gene expression and enzyme activity .

Genetic Expression Systems

Beta-D-Galactopyranoside, 1-methylethyl 1-thio- maintains a constant concentration during cell division, enhancing reproducibility in experiments. Its stability and resistance to hydrolysis by β-galactosidase further distinguish it from other inducers like allolactose, which may be metabolized during experiments .

Therapeutic Potential

Recent studies have explored the potential of Beta-D-Galactopyranoside, 1-methylethyl 1-thio- derivatives as inhibitors in various therapeutic contexts. For instance, modifications of methyl β-D-galactopyranoside esters have shown promising antimicrobial activity against specific bacterial strains and fungi . The pharmacokinetic properties of these modified compounds indicate their potential as safer inhibitors with improved drug-like characteristics .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several methyl β-D-galactopyranoside esters against various pathogens. The results indicated that certain esters exhibited significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration values ranging from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml . This highlights the compound's versatility beyond its traditional applications.

Structural Analogues and Inhibitors

Beta-D-Galactopyranoside, 1-methylethyl 1-thio- has structural analogues that serve similar functions in research:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl-β-D-galactopyranoside | Glycoside | Lacks thioether functionality; used similarly |

| Allolactose | Disaccharide | Natural inducer of β-galactosidase; metabolized by E. coli |

| Galactose | Monosaccharide | Basic sugar unit; does not induce gene expression directly |

These analogues are critical for developing new research tools and therapeutic agents targeting various biological pathways.

Mechanism of Action

The mechanism of action of Isopropyl-a-D-thiomannopyranoside involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition allows researchers to study the enzyme’s function and the pathways involved in its activity . The molecular targets of Isopropyl-a-D-thiomannopyranoside include various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Ethyl 1-Thio-β-D-Galactopyranoside

- CAS : 56245-60-4

- Molecular Formula : C₈H₁₆O₅S

- Molecular Weight : 224.27 g/mol

- Key Differences: The ethyl group (vs.

- Synthesis : Prepared analogously to IPTG via per-O-acetylation and thiolation, as described for ethyl thiogalactosides .

- Applications : Less commonly used than IPTG but serves as a substrate in enzymatic assays .

Phenyl 1-Thio-β-D-Galactopyranoside

- CAS : 2936-70-1

- Molecular Formula : C₁₂H₁₆O₅S

- Molecular Weight : 272.32 g/mol

- Key Differences : The aromatic phenyl group increases hydrophobicity (logP ~1.25 vs. IPTG’s 0.15), impacting solubility and membrane permeability .

- Derivatives : Tetra-O-acetylated versions (e.g., CAS 24404-53-3) are intermediates in glycosylation reactions .

- Applications : Used in studies of galactosidase enzyme kinetics .

Methyl 1-Thio-β-D-Galactopyranoside

- CAS : 339094-40-5

- Molecular Formula : C₇H₁₄O₅S

- Molecular Weight : 210.25 g/mol

- Applications: Limited to niche biochemical studies due to lower stability .

Physicochemical and Functional Comparison

Table 1: Key Properties of Thiogalactopyranoside Derivatives

*logP values estimated from structural analogs or computational predictions . †Predicted based on ethyl group hydrophobicity.

Biological Activity

Beta-D-Galactopyranoside, 1-methylethyl 1-thio- (commonly known as isopropyl β-thiogalactoside or IPTG) is a synthetic compound widely used in molecular biology as an inducer of gene expression. Its biological activity primarily revolves around its role as a molecular mimic of allolactose, which triggers the transcription of the lac operon in bacteria. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : Isopropyl β-thiogalactoside

- Molecular Formula : C₉H₁₈O₅S

- Molecular Weight : 238.3 g/mol

- CAS Registry Number : 367-93-1

IPTG functions by binding to the lac repressor protein, leading to a conformational change that releases the repressor from the operator region of the lac operon. This allows RNA polymerase to transcribe downstream genes, facilitating protein expression in systems where the lac operon is utilized.

Gene Induction

IPTG is primarily used to induce the expression of genes in recombinant DNA technology. It is non-hydrolyzable by β-galactosidase, making it a stable inducer compared to natural substrates like lactose. The concentration range for effective induction typically lies between 100 μM and 1.5 mM .

Case Studies and Research Findings

- Protein Expression Studies :

- Enzyme Kinetics :

- Toxicological Assessments :

Comparative Table of IPTG and Allolactose

| Property | IPTG | Allolactose |

|---|---|---|

| Chemical Structure | Synthetic | Natural metabolite |

| Hydrolyzability | Non-hydrolyzable | Hydrolyzable |

| Induction Efficiency | High | Variable |

| Use in Molecular Biology | Commonly used | Less commonly used |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of beta-D-galactopyranoside, 1-methylethyl 1-thio- (IPTG), and how should it be stored for experimental reproducibility?

- Molecular Formula : C₉H₁₈O₅S (molecular weight: 238.3 g/mol) .

- Storage : Store as a crystalline solid at -20°C to maintain stability for ≥4 years. Avoid repeated freeze-thaw cycles to prevent degradation .

- Handling : Use anhydrous conditions for solubility in aqueous buffers (e.g., PBS or Tris-HCl). Pre-warm to room temperature before use to ensure complete dissolution.

Q. What synthetic methodologies are commonly employed for thiogalactopyranoside derivatives, and how can reaction yields be optimized?

- Key Steps :

Glycosylation : Use Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl donors (e.g., galactosyl chlorides) for thiol substitution .

Thiol Addition : React 1-methylethyl thiol with activated galactopyranoside under inert atmosphere (N₂/Ar) to prevent oxidation .

- Optimization :

- Temperature : Maintain 0–25°C to minimize side reactions.

- pH : Neutral to slightly basic conditions (pH 7–8) enhance nucleophilic thiol activity .

Q. How can structural characterization of beta-D-galactopyranoside derivatives be performed to confirm purity and regiochemistry?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify anomeric proton (δ 5.1–5.4 ppm for β-configuration) and thioglycosidic linkage (δ 2.5–3.0 ppm for -S- group) .

- FT-IR : Confirm thioether bond (C-S stretch at ~600–700 cm⁻¹) and absence of hydroxyl groups (~3400 cm⁻¹) post-acetylation .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction between IPTG and galactosidase enzymes, and what controls are critical for validity?

- Experimental Design :

- Enzyme Assays : Use fluorogenic substrates (e.g., resorufin-β-D-galactopyranoside) to quantify β-galactosidase activity in the presence of IPTG .

- Dose-Response : Titrate IPTG (0.1–10 mM) to determine half-maximal inhibitory concentration (IC₅₀) .

- Controls :

- Negative Control : Use a non-inducing analog (e.g., methyl-β-D-glucopyranoside) to rule out nonspecific effects.

- Positive Control : Include ONPG (o-nitrophenyl-β-D-galactoside) for baseline enzyme activity .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing thiogalactopyranosides?

- Common Issues :

- Anomeric Mixtures : Use 2D NMR (HSQC, COSY) to distinguish α/β anomers and confirm regiochemistry .

- Impurity Peaks : Compare with published spectra (e.g., NIST/SpectraBase) or synthesize acetylated derivatives for clearer analysis .

Q. How can researchers optimize IPTG’s role in lacZ gene induction while minimizing cytotoxicity in bacterial cultures?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.